N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, which is connected to a butanamide moiety through a phenoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxyaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: N-(5-hydroxy-2-methoxyphenyl)-2-phenoxybutanamide.
Reduction: N-(2-methoxyphenyl)-2-phenoxybutanamide.
Substitution: N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase enzymes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are involved in inflammatory responses. This inhibition can reduce inflammation and potentially slow down the progression of certain cancers.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar but with a methyl group on the benzamide moiety.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Similar but with a pentyl ester group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit lipoxygenase enzymes and potential anticancer properties make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYXTNHXWGLGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387332 |
Source
|
Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-03-0 |
Source
|
Record name | N-(5-chloro-2-methoxyphenyl)-2-phenoxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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